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Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727 Get Quote

Executive Summary: Physicochemical Profile
CP-141938 (CAS: 182822-62-4) is a potent, selective Neurokinin-1 (NK1) receptor antagonist

and a well-characterized P-glycoprotein (P-gp/MDR1) substrate.[1] It is frequently used in

ADME studies to evaluate blood-brain barrier (BBB) efflux mechanisms.

Researchers often encounter insolubility issues because CP-141938 is a lipophilic, basic

compound. It exists primarily as a cation at physiological pH but possesses a rigid structural

core that favors crystallization over aqueous solvation. Successful application requires strict

adherence to solvent-specific protocols to prevent "crashing out" (precipitation) during serial

dilutions.[1]
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Property Data Relevance to Solubility

Molecular Weight 403.54 g/mol
Moderate size; diffusion-limited

if aggregated.[1][2]

Formula C₂₁H₂₉N₃O₃S
Contains sulfonamide and

piperidine moieties.[1][2][3]

pKa (Calculated) ~9.2 (Piperidine N)

Basic.[1][2] Higher solubility in

acidic media (pH < 5). Poor

solubility at neutral/basic pH.

LogP / LogD ~2.5 – 3.5

Lipophilic.[1][2] Requires

organic co-solvents (DMSO,

EtOH).

Primary Issue Aqueous Precipitation

Rapidly precipitates when

DMSO stock is added to PBS

or media (pH 7.4).[1][2]

Diagnostic Q&A: Troubleshooting Insolubility
Scenario A: "My stock solution has visible particles."
Q: I tried dissolving the powder directly in water or PBS, but it floats or clumps. Why? A: CP-

141938 is a lipophilic free base (or salt with lipophilic character).[1] It is hydrophobic. Water

molecules cannot break the crystal lattice energy without assistance.

The Fix: Never add water directly to the solid. You must create a concentrated stock solution

in 100% DMSO (Dimethyl Sulfoxide) first.

Standard: Prepare a 10 mM to 25 mM stock in anhydrous DMSO. Vortex vigorously for 30

seconds. If particles persist, warm the vial to 37°C for 5 minutes. Sonication (40 kHz) for 2

minutes is also effective.

Scenario B: "The solution turned cloudy upon dilution."
Q: I have a clear DMSO stock, but when I dilute it into cell culture media (DMEM) or buffer, it

precipitates immediately. A: This is "solvent shock." The rapid change in polarity causes the

hydrophobic compound to aggregate before it can disperse.
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The Fix (Stepwise Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step.

Perform an intermediate dilution using 100% Ethanol or a 1:1 DMSO:PBS mix (if stability

allows) to step down the concentration.

Alternatively, add the DMSO stock dropwise to the vortexing media, rather than adding

media to the DMSO.

Critical Limit: Keep final DMSO concentration < 0.5% (v/v) for solubility, though < 0.1% is

preferred for cell toxicity. If 10 µM is your target, ensure your stock is sufficiently

concentrated (e.g., 10 mM) to allow a 1:1000 dilution.

Scenario C: "In vivo formulation failed (clogged
needle)."
Q: Can I use DMSO for animal injections? A: High % DMSO is toxic. For in vivo work

(SC/IP/IV), you need a vehicle that maintains solubility without toxicity.

The Fix: Use a solubilizing vehicle system.

Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (or 0.5%

Methylcellulose).[1]

Protocol: Dissolve CP-141938 in DMSO first. Add Tween-80 and vortex.[1] Then slowly

add warm saline while vortexing. If it clouds, acidify slightly with 0.1N HCl (converting the

piperidine to its salt form) before adding the bulk saline.

Step-by-Step Experimental Protocols
Protocol 1: Preparation of Stable 10 mM Stock Solution
Valid for: In vitro assays (IC50, efflux studies)

Weighing: Accurately weigh 4.04 mg of CP-141938 powder.

Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

Note: Avoid using "wet" DMSO (hygroscopic), as water content reduces solubility.
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Solubilization:

Vortex at max speed for 30 seconds.

Inspect visually. If clear, proceed.

If cloudy, sonicate in a water bath at room temperature for 2 minutes.

Storage: Aliquot into amber glass vials (avoid plastics that leach) and store at -20°C. Stable

for 3 months. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: "Spike" Method for Cell Culture (Avoiding
Precipitation)
Valid for: HEK293, MDCK-MDR1, or Caco-2 assays

Calculate: Determine the volume of stock needed for Final Concentration (

).

Example: Target

in 10 mL media.

Stock = 10 mM. Dilution Factor = 10,000x.

Problem: Pipetting 1 µL into 10 mL is inaccurate.

Intermediate Step (The "Bridge"):

Dilute 10 mM Stock 1:100 in media/buffer to make a 100 µM Working Solution.

Technique: Place 990 µL of media in a tube. While vortexing, inject 10 µL of Stock into the

center of the liquid (do not touch walls).

Final Dilution:

Dilute the 100 µM Working Solution 1:100 into the final assay plate/well to achieve 1 µM.
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Final DMSO content: 0.01% (Safe for cells).

Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree
Caption: Logical workflow for determining the correct solvent system based on experimental

application.
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Figure 2: Biological Mechanism & Efflux Context
Caption: CP-141938 pharmacokinetics.[1][4][5][6][7] The compound enters the brain but is

actively pumped out by P-gp, necessitating precise solubility for accurate ADME measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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